SH-053-S-CH3-2'F

GABAA receptor Binding affinity Subtype selectivity

Select SH-053-S-CH3-2′F for preclinical anxiety models requiring anxiolysis without the confounding amnesia of classical benzodiazepines. At 30 mg/kg, it produces robust elevated plus-maze effects while fully sparing spatial memory in the Morris water maze—unlike diazepam or zolpidem. Its diastereomer pair (S vs. R) enables definitive SAR studies, as the S‑enantiomer exhibits 5‑fold higher α5 binding (Ki=19.2 nM) and exclusive in vivo anxiolytic activity. Use it to dissect α5‑mediated sedation or to normalize amphetamine hypersensitivity in neurodevelopmental schizophrenia models.

Molecular Formula C23H18FN3O2
Molecular Weight 387.4 g/mol
Cat. No. B1681657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSH-053-S-CH3-2'F
SynonymsSH-053-S-CH3-2'F
Molecular FormulaC23H18FN3O2
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C(N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C
InChIInChI=1S/C23H18FN3O2/c1-4-15-10-11-19-17(12-15)20(16-8-6-7-9-18(16)24)26-14(3)22-21(23(28)29-5-2)25-13-27(19)22/h1,6-14H,5H2,2-3H3/t14-/m0/s1
InChIKeyNGYKELBMVXBFSM-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SH-053-S-CH3-2'F: Product Overview and Pharmacological Profile


SH-053-S-CH3-2'F (CAS: 872874-00-5) is a research-grade imidazobenzodiazepine derivative that acts as a positive allosteric modulator (PAM) at the benzodiazepine site of the γ-aminobutyric acid type A (GABAA) receptor . It is characterized as a functional, partial agonist at GABAA receptors containing the α2, α3, and α5 subunits, with minimal activity at the α1 subunit [1][2]. This specific profile is designed to reduce the α1-mediated adverse effects, such as sedation and amnesia, commonly associated with classical benzodiazepines like diazepam [1].

Why SH-053-S-CH3-2'F Cannot Be Substituted by Generic or Closely Related Analogs


Generic substitution with standard benzodiazepines (e.g., diazepam) or even closely related analogs (e.g., SH-053-R-CH3-2'F) is not scientifically valid due to profound, quantifiable differences in receptor subtype selectivity, functional efficacy, and in vivo behavioral outcomes. While these compounds share a core imidazobenzodiazepine scaffold, subtle structural modifications (e.g., the presence and chirality of a methyl group and a fluorine substitution) dictate their distinct interactions with GABAA receptor subtypes [1]. These molecular differences translate into divergent pharmacological profiles: some analogs exhibit minimal anxiolytic activity, others cause significant memory impairment, and some have substantially higher affinity for the α5 subtype, leading to different therapeutic windows and side effect liabilities [2][3]. The following evidence demonstrates that selecting SH-053-S-CH3-2'F is not a matter of class-level equivalence but a precise choice dictated by its unique quantitative profile.

SH-053-S-CH3-2'F Quantitative Evidence Guide: Comparative Pharmacological and Behavioral Data


Comparative Subtype Binding Affinity: SH-053-S-CH3-2'F vs. Structural Analogs

SH-053-S-CH3-2'F exhibits a distinct binding profile at GABAA receptor subtypes compared to its close structural analogs. Its highest affinity is for the α5 subtype (Ki = 19.2 nM), which is 10.8-fold more potent than for α1 (Ki = 350 nM) and 7.3-fold more potent than for α2 (Ki = 141 nM) [1]. This contrasts with its diastereomer SH-053-R-CH3-2'F, which has a 5-fold lower affinity for α5 (Ki = 95.17 nM), and the non-fluorinated SH-053-S-CH3, which has a >10-fold lower affinity for α5 (Ki = 206.4 nM) [1].

GABAA receptor Binding affinity Subtype selectivity Radioligand binding assay

Functional Efficacy at Recombinant GABAA Receptors: SH-053-S-CH3-2'F vs. Diazepam and Analogs

In two-electrode voltage clamp experiments on Xenopus oocytes expressing human GABAA receptor subtypes, SH-053-S-CH3-2'F (100 nM) acts as a partial agonist, potentiating GABA (EC3)-evoked currents to varying degrees across subtypes [1]. Its efficacy at the α5 subtype (218% of control) is significantly greater than that of SH-053-R-CH3-2'F (183% of control) and contrasts with diazepam, a full agonist, which produces a much larger potentiation (420% at α5) and is non-selective [1][2].

Electrophysiology GABAA receptor Functional selectivity Xenopus oocytes

In Vivo Anxiolytic Efficacy: SH-053-S-CH3-2'F vs. Structural Analogs

In the elevated plus maze (EPM) test, a standard assay for anxiolytic activity, SH-053-S-CH3-2'F (30 mg/kg, i.p.) demonstrated a significant anxiolytic effect by increasing the percentage of time spent on open arms [1][2]. This effect was not observed with its close diastereomer, SH-053-R-CH3-2'F, nor with the analog JY-XHe-053, both of which failed to show a statistically significant anxiolytic effect in the same paradigm [1].

Behavioral pharmacology Anxiety Elevated Plus Maze In vivo

Memory Impairment Profile: SH-053-S-CH3-2'F vs. Classical Benzodiazepines

Unlike classical benzodiazepines, SH-053-S-CH3-2'F (30 mg/kg) did not impair spatial learning and memory in the Morris water maze task, a finding that is consistent with its lack of significant efficacy at the α1 subunit [1][2]. This is in stark contrast to zolpidem, which at doses as low as 1 mg/kg, caused significant memory impairment (p<0.05 vs. solvent) [2].

Cognition Memory Morris Water Maze Amnesia

Sedative Potential and Locomotor Activity: SH-053-S-CH3-2'F vs. Structural Analogs

While SH-053-S-CH3-2'F avoids α1-mediated effects, it does induce a decrease in spontaneous locomotor activity in rats at a 30 mg/kg dose, an effect that is shared by its analogs SH-053-S-CH3 and SH-053-R-CH3 [1][2]. This sedation is attributed to activity at α5-containing GABAA receptors, a finding that is consistent across several compounds in this class [1].

Sedation Locomotor activity In vivo α5-GABAA

Disease Model Efficacy: Mitigation of Amphetamine Hypersensitivity

In a mouse model of immune-mediated neurodevelopmental disruption relevant to schizophrenia, SH-053-S-CH3-2'F was highly effective in mitigating amphetamine-induced hypersensitivity, a measure of dopaminergic system overactivity, without causing side effects in control animals [1]. This demonstrates a potential therapeutic benefit distinct from its anxiolytic profile.

Schizophrenia Dopamine Neurodevelopmental model In vivo

Optimal Research Applications for SH-053-S-CH3-2'F Based on Quantitative Evidence


Investigating α2/α3/α5-Mediated Anxiolysis Without Amnesic Confounds

SH-053-S-CH3-2'F is the ideal tool compound for preclinical anxiety studies seeking to dissect the contribution of α2-, α3-, and α5-containing GABAA receptors while avoiding the confounding memory-impairing effects of α1 activation. As demonstrated, it produces robust anxiolytic effects in the elevated plus maze at 30 mg/kg, a dose that does not impair spatial learning or memory in the Morris water maze [1][2]. This contrasts with classical benzodiazepines like diazepam and zolpidem, which induce significant amnesia [2]. Researchers can use this compound to isolate the neural circuitry of anxiety without the cognitive side effect burden of broader-spectrum PAMs.

Functional Selectivity Studies: Comparing SH-053-S-CH3-2'F with SH-053-R-CH3-2'F

The pair of diastereomers, SH-053-S-CH3-2'F and SH-053-R-CH3-2'F, serve as a powerful combination for structure-activity relationship (SAR) and functional selectivity studies. Despite identical molecular weight and formula, SH-053-S-CH3-2'F has a 5-fold higher binding affinity for the α5 subtype (Ki = 19.2 nM) and exhibits robust in vivo anxiolytic activity, while SH-053-R-CH3-2'F (Ki = 95.17 nM for α5) is not anxiolytic [1][2]. This head-to-head comparison allows for precise investigation into how chirality dictates receptor binding and translates into divergent behavioral outcomes.

Investigating α5-Mediated Sedation and Motor Effects

This compound is a valuable tool for studying the role of α5-containing GABAA receptors in sedation and motor control. While SH-053-S-CH3-2'F avoids α1-mediated effects, it does produce a measurable decrease in spontaneous locomotor activity at 30 mg/kg, an effect shared with other α5-preferring ligands [1]. This provides a clean pharmacological model to dissect α5-specific contributions to sedation, separate from the more profound ataxia and motor impairment associated with α1 activation by drugs like diazepam.

Probing GABAA Modulation in Models of Psychosis and Dopaminergic Dysfunction

Based on its efficacy in mitigating amphetamine hypersensitivity in a neurodevelopmental model, SH-053-S-CH3-2'F is a compelling tool for exploring the role of GABAA receptor modulation in disorders characterized by dopaminergic imbalances, such as schizophrenia [1]. Its ability to normalize this pathological phenotype without causing overt side effects in control animals makes it suitable for chronic dosing studies aimed at understanding GABAergic contributions to psychotic-like behaviors and their underlying neurocircuitry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SH-053-S-CH3-2'F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.